[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
[(Furan-2-yl)methyl][(1-Methyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring two distinct heterocyclic moieties: a furan-2-ylmethyl group and a (1-methyl-1H-pyrazol-4-yl)methyl group.
- Molecular Formula: C${10}$H${13}$N$_3$O
- Molecular Weight: 191.23 g/mol (calculated)
- Structural Features:
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H13N3O/c1-13-8-9(6-12-13)5-11-7-10-3-2-4-14-10/h2-4,6,8,11H,5,7H2,1H3 |
InChI Key |
AGNDFQWYAUONSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Intermediate Preparation
The synthesis begins with the formation of 1-methyl-1H-pyrazole-4-carbaldehyde. As demonstrated in analogous protocols, 1-methylpyrazole derivatives are synthesized via cyclocondensation of acetylacetone derivatives with hydrazines. For example, reacting 4,4-dimethoxy-2-butanone with methylhydrazine in ethanol under reflux yields 1-methyl-1H-pyrazole-4-carbaldehyde after formylation with phosphoryl chloride (POCl₃) in dimethylformamide (DMF). Key parameters include:
Furan Intermediate Functionalization
Furan-2-ylmethylamine is typically prepared through the reduction of furfurylamine derivatives. Hydrogenation of furfuryl nitrile over Raney nickel in methanol at 50°C provides furan-2-ylmethylamine with >90% purity.
Reductive Amination
The final step involves coupling the pyrazole aldehyde with furan-2-ylmethylamine via reductive amination. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates selective imine reduction, yielding the target amine.
One-Pot Multi-Component Synthesis
Reaction Design
A streamlined approach adapts multi-component reactions (MCRs) to consolidate steps. Combining 1-methyl-1H-pyrazole-4-carbaldehyde, furfurylamine, and pyruvic acid in acetic acid under reflux enables concurrent imine formation and cyclization.
Mechanistic Insights
The reaction proceeds via:
-
Imine Formation : Attack of furfurylamine’s NH₂ group on the pyrazole aldehyde.
-
Cyclization : Acid-catalyzed intramolecular nucleophilic addition, forming the amine linkage.
-
Byproduct Management : Excess pyruvic acid scavenges unreacted intermediates, enhancing purity.
Industrial-Scale Continuous Flow Synthesis
Process Optimization
For large-scale production, continuous flow reactors improve efficiency and safety. A two-stage system is employed:
Solvent Recycling
Ethanol and water are recovered via distillation, reducing waste by 40% compared to batch processes.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantages |
|---|---|---|---|---|
| Multi-Step | 65–72 | 95–98 | Moderate | High reproducibility |
| One-Pot MCR | 58–64 | 90–93 | High | Reduced step count |
| Continuous Flow | 70–75 | ≥98 | Industrial | Low solvent waste, high throughput |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furan or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan or pyrazole derivatives.
Scientific Research Applications
[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is structurally compared to analogs with variations in the heterocyclic substituents , alkyl chain length , and substitution patterns (Table 1). Key findings are summarized below:
Structural and Physicochemical Properties
Table 1: Comparative Data for [(Furan-2-yl)methyl][(1-Methyl-1H-pyrazol-4-yl)methyl]amine and Analogs
Key Observations :
Heterocyclic Influence :
- Replacement of the furan with thiophene (e.g., thiophen-2-yl) increases molecular weight due to sulfur’s higher atomic mass but may reduce polarity .
- Fluorophenyl-substituted analogs (e.g., 4-fluorophenyl) exhibit higher lipophilicity (logP ~2.1), enhancing blood-brain barrier permeability .
Purity and Availability :
- Most analogs are available at 95% purity, synthesized via Buchwald-Hartwig amination or Ullmann coupling, as described in patent literature .
Biological Activity
[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that incorporates both furan and pyrazole moieties. These structural features are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C9H11N3O
- Molecular Weight : Approximately 165.20 g/mol
- Structural Features :
- Furan ring contributes to the compound's electronic properties.
- Pyrazole moiety is linked through a methylene bridge, enhancing reactivity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing physiological responses.
Pharmacological Effects
Research indicates that compounds containing pyrazole and furan structures exhibit a wide range of pharmacological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, demonstrating potential as antimicrobial agents .
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyrazolo[1,5-a]pyrimidine derivatives | Inhibition of bacterial growth |
| Antitumor | Compounds with thiazole integration | Cytotoxic effects on cancer cells |
| Anti-inflammatory | COX-II inhibitors | Reduction in inflammatory responses |
Case Studies
- Antimicrobial Properties : A study reported that pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This compound's structure suggests similar potential due to the presence of the pyrazole ring .
- Antitumor Activity : Research on related compounds has indicated that pyrazole derivatives can induce apoptosis in cancer cells. The unique electronic properties imparted by the furan moiety may enhance this effect, making it a candidate for further investigation in cancer therapy .
- Anti-inflammatory Effects : The pyrazole scaffold has been associated with anti-inflammatory effects, particularly through inhibition of COX enzymes. This suggests that this compound could be explored for its potential in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine?
The synthesis typically involves multi-step alkylation and coupling reactions. A common approach includes:
- Step 1 : Preparation of the pyrazole precursor (e.g., 1-methyl-1H-pyrazol-4-ylmethanol) via nucleophilic substitution.
- Step 2 : Activation of the furan-2-ylmethyl group using reagents like thionyl chloride or tosyl chloride.
- Step 3 : Coupling the activated furan derivative with the pyrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF or THF) .
Purification is achieved via column chromatography or recrystallization, with yields typically ranging from 45–65%.
Q. What spectroscopic techniques are used to characterize this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and connectivity. For example, the methyl group on the pyrazole ring appears as a singlet (~3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₁₄N₃O: 192.1132).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How stable is this compound under varying experimental conditions?
Stability studies indicate:
- Thermal Stability : Decomposes above 200°C (DSC/TGA data).
- pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) but prone to hydrolysis under strong basic conditions (pH >10) .
Storage recommendations: -20°C under inert atmosphere (N₂ or Ar) to prevent oxidation.
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization strategies include:
- Solvent Selection : Replacing DMF with acetonitrile reduces side reactions (e.g., N-alkylation byproducts) .
- Catalyst Use : Adding catalytic KI (0.1–1 mol%) enhances coupling efficiency via a "halogen dance" mechanism .
- Temperature Control : Maintaining 60–80°C during coupling improves reaction kinetics without promoting decomposition.
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Conflicting data (e.g., unexpected NMR splitting patterns) can arise from:
- Tautomerism : Pyrazole rings may exhibit tautomeric shifts; use 2D NMR (COSY, HSQC) to resolve ambiguities .
- Impurity Interference : Run HPLC-MS to detect trace byproducts (e.g., unreacted starting materials) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Q. What methodologies are used to study biological interactions of this compound?
To assess pharmacological potential:
- Enzyme Inhibition Assays : Screen against kinases or GPCRs using fluorescence polarization or radiometric assays.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to targets like serotonin receptors .
- Molecular Docking : Use AutoDock Vina to predict binding poses and guide SAR studies .
Q. How can structure-activity relationships (SAR) be systematically explored?
SAR strategies include:
- Analog Synthesis : Modify substituents on the pyrazole or furan rings (e.g., replace methyl with ethyl or methoxy groups) .
- Biological Profiling : Test analogs against a panel of 50+ targets to identify selectivity trends.
- Data Analysis : Use multivariate statistics (PCA, clustering) to correlate structural features with activity .
Data Contradiction and Analysis
Q. How to resolve conflicting reports on biological activity across studies?
Discrepancies may stem from:
- Assay Variability : Normalize data using positive controls (e.g., reference inhibitors) and replicate experiments in triplicate .
- Compound Degradation : Confirm stability under assay conditions via LC-MS before testing .
- Target Polymorphism : Account for genetic variations in biological models (e.g., use isogenic cell lines) .
Tables for Key Comparisons
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Alkylation (K₂CO₃) | DMF | None | 45 | 92 | |
| Alkylation (KI-assisted) | CH₃CN | KI | 65 | 98 |
Q. Table 2: Biological Activity Profiling
| Target | Assay Type | IC₅₀ (µM) | Binding Affinity (Kd, nM) | Reference |
|---|---|---|---|---|
| Serotonin Receptor 5-HT₂A | SPR | 0.8 | 12 | |
| COX-2 Enzyme | Fluorescence | >50 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
